molecular formula C10H14N2O2 B13214270 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid

Cat. No.: B13214270
M. Wt: 194.23 g/mol
InChI Key: SZBKXQTZUBLOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid typically involves the reaction of 2-ethyl-4,6-dimethylpyrimidine with a suitable acetic acid derivative. One common method is the alkylation of 2-ethyl-4,6-dimethylpyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pyrimidine ring structure allows for interactions with nucleic acids and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-4,6-dimethylpyrimidin-5-yl)acetic acid
  • 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)propanoic acid
  • 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)butanoic acid

Uniqueness

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. The presence of both ethyl and dimethyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid

InChI

InChI=1S/C10H14N2O2/c1-4-9-11-6(2)8(5-10(13)14)7(3)12-9/h4-5H2,1-3H3,(H,13,14)

InChI Key

SZBKXQTZUBLOHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=N1)C)CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.